molecular formula C23H31NO4 B4796315 2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol

2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol

Cat. No. B4796315
M. Wt: 385.5 g/mol
InChI Key: WYBFQHMXBJIYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1989 and has since been used extensively in scientific research for its unique pharmacological properties.

Mechanism of Action

2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in the breakdown of stored fat and an increase in energy expenditure.
Biochemical and Physiological Effects:
2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol has been shown to have a number of biochemical and physiological effects, including increased lipolysis, increased energy expenditure, and improved glucose tolerance. It has also been shown to have a positive effect on insulin sensitivity and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific investigation of the effects of β3-adrenergic receptor activation. However, one limitation is the potential for off-target effects, as β3-adrenergic receptors are also expressed in other tissues.

Future Directions

There are several future directions for research involving 2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol, including further investigation of its potential therapeutic uses in the treatment of metabolic disorders. Additionally, more studies are needed to fully understand the mechanisms underlying its effects on glucose and lipid metabolism. Finally, the development of more selective β3-adrenergic receptor agonists may provide new opportunities for the treatment of metabolic disorders.

Scientific Research Applications

2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol has been used in various scientific research studies, including the investigation of its effects on metabolism, thermogenesis, and cardiovascular function. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.

properties

IUPAC Name

2-[3-[[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c25-14-16-28-22-8-4-5-20(17-22)18-24-12-9-23(19-26,10-13-24)11-15-27-21-6-2-1-3-7-21/h1-8,17,25-26H,9-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBFQHMXBJIYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCOC2=CC=CC=C2)CO)CC3=CC(=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.